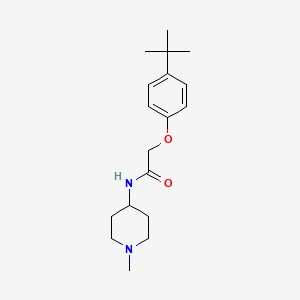
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in treating various diseases. TAK-659 has been shown to have promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other types of cancer.
作用机制
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and survival of cancer cells and immune cells. By inhibiting BTK, this compound can prevent the activation of downstream signaling pathways that promote cell growth and survival. This compound has also been shown to inhibit other kinases involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of BTK and other kinases involved in cell growth and survival. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of pro-inflammatory cytokines in immune cells. In animal studies, this compound has been shown to reduce tumor growth and improve survival.
实验室实验的优点和局限性
One advantage of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its selectivity for BTK and other kinases involved in cancer cell growth and survival. This selectivity reduces the risk of off-target effects and toxicity. This compound is also orally bioavailable, which makes it easy to administer to animals in preclinical studies. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical trials.
未来方向
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One direction is to further explore its potential use in treating autoimmune disorders such as rheumatoid arthritis. Another direction is to investigate its use in combination with other therapies for the treatment of cancer. This compound may also have potential use in other diseases where BTK and other kinases play a role, such as Alzheimer's disease and multiple sclerosis. Further research is needed to fully understand the potential of this compound in these areas.
合成方法
The synthesis of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves several steps, including the reaction of tert-butylphenol with chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride. This intermediate is then reacted with 1-methyl-4-piperidinamine to form this compound. The synthesis of this compound has been optimized to improve its yield and purity, and it has been shown to be a reliable and reproducible process.
科学研究应用
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been studied extensively for its potential use in treating various diseases, including lymphoma, leukemia, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and improve the survival of animals with cancer. This compound has also been shown to have anti-inflammatory effects and may be useful in treating autoimmune disorders such as rheumatoid arthritis.
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)14-5-7-16(8-6-14)22-13-17(21)19-15-9-11-20(4)12-10-15/h5-8,15H,9-13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQOHFFDMGEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-dimethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5068957.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylethyl)-4-piperidinol](/img/structure/B5068960.png)
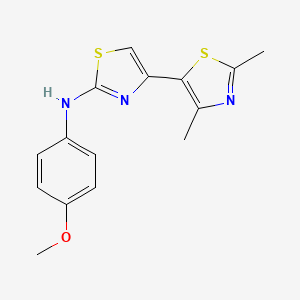
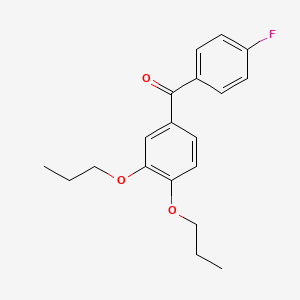
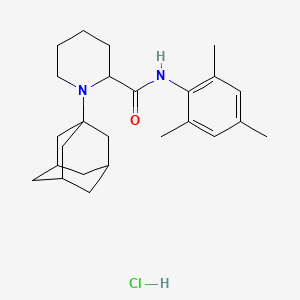
![1-[(2-naphthyloxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5068989.png)
![4-methyl-N-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5068997.png)
![2,6-di-tert-butyl-4-[5-chloro-2-(2-furyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069008.png)
![N-(2-(3-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5069021.png)
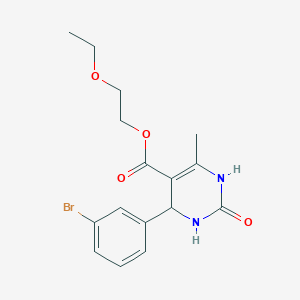

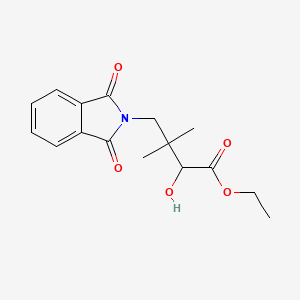
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5069042.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5069060.png)
